molecular formula C9H11NO2 B11945829 2-Methoxyacetophenone, oxime CAS No. 54582-21-7

2-Methoxyacetophenone, oxime

Cat. No.: B11945829
CAS No.: 54582-21-7
M. Wt: 165.19 g/mol
InChI Key: DIKCFMMRNVHRSS-YFHOEESVSA-N
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Description

2-Methoxyacetophenone, oxime is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetophenone, where the oxime group replaces the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyacetophenone, oxime can be synthesized through the reaction of 2-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green synthesis methods, such as microwave-assisted reactions, have been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyacetophenone, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-Methoxyacetophenone, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxyacetophenone, oxime involves its interaction with specific molecular targets. For instance, in biological systems, oximes can reactivate acetylcholinesterase inhibited by organophosphates, thereby reversing the toxic effects. The oxime group forms a nucleophilic attack on the phosphorus atom of the organophosphate, leading to the regeneration of the active enzyme .

Comparison with Similar Compounds

    2-Methoxyacetophenone: The parent compound without the oxime group.

    Acetophenone Oxime: Lacks the methoxy group.

    Benzaldehyde Oxime: An oxime derivative of benzaldehyde.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

54582-21-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(NZ)-N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3/b10-7-

InChI Key

DIKCFMMRNVHRSS-YFHOEESVSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=CC=C1OC

Canonical SMILES

CC(=NO)C1=CC=CC=C1OC

Origin of Product

United States

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